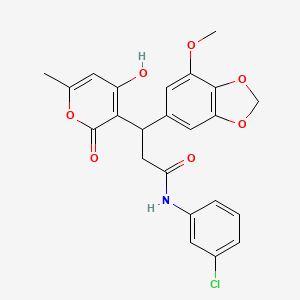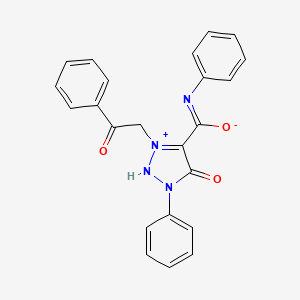![molecular formula C15H18N8S B11043842 5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole](/img/structure/B11043842.png)
5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole is a heterocyclic compound that combines multiple pharmacologically active moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biology, and industrial chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole typically involves the reaction of triazole and thiadiazole derivatives under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-3-isopropyl-1,2,4-triazole with 1,3,5-trimethyl-1’H,2H-3,4’-bipyrazole in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .
Aplicaciones Científicas De Investigación
5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1’,3,5’-trimethyl-1’H,2H-3,4’-bipyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1’,3,5’-trimethyl-1’H,2H-3,4’-bipyrazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as antimicrobial and anticancer properties.
1,3,4-Thiadiazole Derivatives: These compounds are known for their diverse pharmacological activities, including anti-inflammatory and antiviral effects.
Pyrazole Derivatives: These compounds are widely studied for their potential as anti-inflammatory, analgesic, and anticancer agents.
Uniqueness
5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1’,3,5’-trimethyl-1’H,2H-3,4’-bipyrazole is unique due to its combination of multiple pharmacologically active moieties within a single molecule. This structural complexity allows it to interact with a broader range of biological targets, enhancing its potential as a versatile therapeutic agent .
Propiedades
Fórmula molecular |
C15H18N8S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-propan-2-yl-6-[3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N8S/c1-7(2)13-18-19-15-23(13)21-14(24-15)11-6-10(16-17-11)12-8(3)20-22(5)9(12)4/h6-7H,1-5H3,(H,16,17) |
Clave InChI |
SNMLVVCPEPXFMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C3=NN4C(=NN=C4S3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11043763.png)
![4,6-Dimethyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11043769.png)
![6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B11043779.png)


![1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl-](/img/structure/B11043794.png)
![1-(4-Propoxyphenyl)-3-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11043796.png)

![(5Z)-2-(4-chlorophenyl)-5-{[(4-chlorophenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11043806.png)
![5-Amino-3-(3-chlorophenyl)furo[3,2-c][1,2]thiazole-6-carbonitrile](/img/structure/B11043817.png)
![ethyl (2-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11043827.png)
![N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11043830.png)
![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043835.png)

